molecular formula C14H15NO2S B187016 N-(2,5-Dimethylphenyl)benzenesulfonamide CAS No. 88681-01-0

N-(2,5-Dimethylphenyl)benzenesulfonamide

Cat. No. B187016
CAS RN: 88681-01-0
M. Wt: 261.34 g/mol
InChI Key: FJVBKKOFCJBFMB-UHFFFAOYSA-N
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Description

“N-(2,5-Dimethylphenyl)benzenesulfonamide” is a chemical compound with the linear formula C14H15NO2S . It has a molecular weight of 261.345 .


Molecular Structure Analysis

The molecular structure of “N-(2,5-Dimethylphenyl)benzenesulfonamide” is represented by the linear formula C14H15NO2S . This indicates that the molecule is composed of 14 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Antibacterial and Enzymatic Inhibition

  • Synthesis and Analysis: Research by Abbasi et al. (2016) involved synthesizing N-(2,3-dimethylphenyl)benzenesulfonamide derivatives. These compounds showed moderate to high antibacterial activity against both Gram-positive and Gram-negative bacterial strains. Some derivatives exhibited significant inhibition of the α-glucosidase enzyme, which is relevant for therapeutic applications in diabetes and other metabolic disorders (Abbasi et al., 2016).

Structural Analysis

  • Molecular Structure and Drug Similarity: Siddiqui et al. (2008) analyzed the structures of various N-(dimethylphenyl)benzenesulfonamide derivatives, noting their stabilization by extensive intra- and intermolecular hydrogen bonds. These structures are closely related to the fenamate class of nonsteroidal anti-inflammatory drugs, suggesting potential medicinal applications (Siddiqui et al., 2008).

Photodynamic Therapy and Cancer Treatment

  • New Derivatives for Therapy: Pişkin et al. (2020) synthesized new benzenesulfonamide derivatives with potential for photodynamic therapy, particularly in cancer treatment. Their study highlighted the high singlet oxygen quantum yield of these compounds, which is crucial for the effectiveness of Type II photosensitizers in cancer therapy (Pişkin et al., 2020).

Anticancer Activity

  • Synthesis and Antiproliferative Potential: Motavallizadeh et al. (2014) created novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides with potential antiproliferative properties. These derivatives were found to exhibit significant activity against various cancer cell lines, suggesting their utility in developing new anticancer agents (Motavallizadeh et al., 2014).

Enzyme Inhibition and Disease Treatment

  • Biochemical Evaluation: Sulphonamide derivatives incorporating triazine motifs were investigated by Lolak et al. (2020) for their antioxidant properties and enzyme inhibition potential. These compounds demonstrated effectiveness against enzymes related to Alzheimer's, Parkinson's, and pigmentation disorders, highlighting their potential therapeutic applications (Lolak et al., 2020).

Future Directions

The related compound, N-2,5-Dimethylphenylthioureido acid derivatives, has shown promising results as a potential scaffold for the development of new antimicrobial candidates targeting multidrug-resistant Gram-positive bacteria and drug-resistant pathogenic fungi . This suggests that “N-(2,5-Dimethylphenyl)benzenesulfonamide” and similar compounds could be further explored in the field of antimicrobial drug development.

properties

IUPAC Name

N-(2,5-dimethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-11-8-9-12(2)14(10-11)15-18(16,17)13-6-4-3-5-7-13/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVBKKOFCJBFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342027
Record name N-(2,5-Dimethylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-Dimethylphenyl)benzenesulfonamide

CAS RN

88681-01-0
Record name N-(2,5-Dimethylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,5-DIMETHYLPHENYL)BENZENESULFONAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
BT Gowda, S Foro, PG Nirmala… - … Section E: Structure …, 2010 - scripts.iucr.org
In the crystal structure of the title compound, C15H17NO2S, the conformation of the N—C bond in the C—SO2—NH—C segment has gauche torsions with respect to the S=O bonds. …
Number of citations: 12 scripts.iucr.org
BT Gowda, S Foro, PG Nirmala… - … Section E: Structure …, 2009 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 65| Part 11| November 2009| Page o2763 https://doi.org/10.1107/S1600536809041841 …
Number of citations: 5 scripts.iucr.org
K Shakuntala, S Foro, BT Gowda - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The asymmetric unit of the title compound, C14H14ClNO2S, contains two independent molecules, which are twisted at the S atoms with C—SO2—NH—C torsion angles of −69.4 (7) …
Number of citations: 12 scripts.iucr.org
VZ Rodrigues, S Foro, BT Gowda - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The asymmetric unit of the title compound, C15H16ClNO2S, contains three independent moleules. The conformation of the N—H bonds are anti to the ortho-methyl groups of the …
Number of citations: 11 scripts.iucr.org
VZ Rodrigues, S Foro, BT Gowda - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The asymmetric unit of the title compound, C14H13Cl2NO2S, contains three independent moleules. The torsion angles of the C—SO2—NH—C segments in the three molecules are …
Number of citations: 2 scripts.iucr.org
PG Nirmala, BT Gowda, S Foro… - … Section E: Structure …, 2009 - scripts.iucr.org
In the crystal structure of the title compound, C14H15NO2S, the molecule is bent at the S atom with a C—SO2—NH—C torsion angle of 67.9 (2). The two benzene rings are tilted by 54.6 …
Number of citations: 3 scripts.iucr.org
K Shakuntala, S Foro, BT Gowda - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The title compound, C14H14ClNO2S, contains two molecules in the asymmetric unit with different conformations. The C—SO2—NH—C torsion angles are 65.3 (2) and 54.6 (2) and the …
Number of citations: 2 scripts.iucr.org
BT Gowda, S Foro, PG Nirmala… - … Section E: Structure …, 2010 - ncbi.nlm.nih.gov
In the title compound, C 12 H 9 Cl 2 NO 2 S, the conformation of the N—H bond is syn to the 2-chloro group and anti to the 3-chloro group of the aniline benzene ring. The molecule is …
Number of citations: 11 www.ncbi.nlm.nih.gov
K Shakuntala, S Foro, BT Gowda - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the title compound, C13H11Cl2NO2S, the N—C bond in the C—SO2—NH—C segment has gauche torsion angles with respect to the S=O bonds. The molecule is bent at the S atom …
Number of citations: 7 scripts.iucr.org
K Shakuntala - 2021 - shodhgangotri.inflibnet.ac.in
The thesis describes the results of synthetic, spectral and structural studies on a large number of substituted maleamic acids, maleic diamides, N-(arylsulfonyl)-substitutedacetamides …
Number of citations: 2 shodhgangotri.inflibnet.ac.in

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